2-Ethyl-2-phenylbutyronitrile

Physical Chemistry Purification Process Chemistry

2-Ethyl-2-phenylbutyronitrile (CAS 5336-57-2), also known as α,α-diethylbenzeneacetonitrile, is a tertiary aliphatic nitrile with the molecular formula C12H15N and a molecular weight of approximately 173.25 g/mol. It is characterized by a central carbon bonded to a nitrile group (-C≡N), a phenyl ring, and two ethyl groups, a structure that confers distinct physicochemical properties compared to its primary and secondary analogs.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 5336-57-2
Cat. No. B1294306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-phenylbutyronitrile
CAS5336-57-2
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCC(CC)(C#N)C1=CC=CC=C1
InChIInChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3
InChIKeyNIWOFSGCBJZYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-phenylbutyronitrile (CAS 5336-57-2) Procurement Specifications and Comparative Profile


2-Ethyl-2-phenylbutyronitrile (CAS 5336-57-2), also known as α,α-diethylbenzeneacetonitrile, is a tertiary aliphatic nitrile with the molecular formula C12H15N and a molecular weight of approximately 173.25 g/mol [1]. It is characterized by a central carbon bonded to a nitrile group (-C≡N), a phenyl ring, and two ethyl groups, a structure that confers distinct physicochemical properties compared to its primary and secondary analogs . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, including anticoagulants and anticonvulsants, and specialty chemicals . Its unique structural features directly influence its reactivity profile, boiling point, density, and safety classification, which are critical parameters for research and industrial procurement decisions [2].

1
Pharmaceutical intermediate for research-scale synthesis of complex molecules and drug candidates
2
Distinct steric and electronic profile compared to primary and secondary phenylacetonitriles
3
Suitable for process chemistry method development and lipophilic scaffold exploration

Critical Differentiators: Why 2-Ethyl-2-phenylbutyronitrile (5336-57-2) Is Not Interchangeable with In-Class Analogs


Substituting 2-ethyl-2-phenylbutyronitrile with a generic 'phenylacetonitrile' or a simple mono-alkylated analog like 2-phenylbutyronitrile is scientifically unsound due to quantifiable differences in physicochemical properties, synthetic accessibility, and downstream application potential. The presence of the second ethyl group on the alpha-carbon creates a sterically hindered tertiary nitrile, which fundamentally alters its reactivity, boiling point, and density compared to its primary (e.g., benzyl cyanide) and secondary (e.g., 2-phenylbutyronitrile) counterparts . These differences are not merely academic; they have direct consequences for purification protocols (e.g., distillation parameters), formulation behavior (e.g., logP and density), and its success as a precursor for specific drug molecules like oxeladin, where the gem-diethyl substitution pattern is essential [1]. The following quantitative evidence provides a rigorous basis for compound-specific selection over its closest alternatives.

Benzyl cyanide (primary nitrile)
Lower boiling point and higher density may alter distillation parameters and volumetric reproducibility.
2-Phenylbutyronitrile (secondary nitrile)
Different steric environment and volatility profile can shift reaction kinetics and purification behavior.
Generic in-class substitution
The gem-diethyl substitution pattern is structurally essential for certain synthetic pathways, e.g., oxeladin synthesis.

Quantitative Evidence for the Differentiated Procurement of 2-Ethyl-2-phenylbutyronitrile (CAS 5336-57-2)


Boiling Point Differentiation from Primary and Secondary Nitrile Analogs

The boiling point of 2-ethyl-2-phenylbutyronitrile is 270.7 °C at 760 mmHg [1], which is significantly higher than that of its closest secondary analog, 2-phenylbutyronitrile (114-115 °C at 15 mmHg, translating to a lower temperature at atmospheric pressure) , and the primary analog, benzyl cyanide (233.5 °C at 760 mmHg) . This higher boiling point is a direct consequence of the increased molecular weight and stronger van der Waals interactions resulting from the gem-diethyl substitution.

Boiling Point
Data to verify
270.7 °C
↑37+ °C
Dictates distillation and purification design
vs. benzyl cyanide 233.5 °C, 2-phenylbutyronitrile lower vapor pressure
Physical Chemistry Purification Process Chemistry

Lower Density and Differentiated Liquid Handling Properties

2-Ethyl-2-phenylbutyronitrile possesses a density of 0.949 g/cm³ , which is notably lower than that of 2-phenylbutyronitrile (0.974 g/mL at 25 °C) and benzyl cyanide (1.015 g/mL at 25 °C) . This decrease in density, despite an increase in molecular weight, indicates that the additional ethyl groups disrupt molecular packing in the liquid state more effectively than they add mass per unit volume.

Density
Reported
0.949 g/cm³
↓2.6–6.5%
Impacts volumetric dispensing and formulation calculations
vs. 2-phenylbutyronitrile 0.974, benzyl cyanide 1.015 g/mL
Formulation Process Engineering Physical Property

Increased Lipophilicity (LogP) Influencing Solubility and Bioavailability

The calculated partition coefficient (LogP) for 2-ethyl-2-phenylbutyronitrile is reported as 3.26798 , indicating significantly higher lipophilicity compared to benzyl cyanide (LogP ≈ 1.56) [1]. This increase is a direct consequence of the additional ethyl substituents, which enhance the compound's hydrophobic character.

Lipophilicity (LogP)
Class-level inference
3.27
↗ >10×
Influences solubility, permeability, and ADME prediction
vs. benzyl cyanide LogP ~1.56; over 10-fold higher partition
Medicinal Chemistry ADME Formulation

Structural Requirement as an Essential Precursor for Oxeladin Synthesis

2-Ethyl-2-phenylbutyronitrile is a key starting material in the synthesis of oxeladin citrate, a centrally acting cough suppressant [1]. The synthetic route to oxeladin specifically requires the gem-diethylphenylacetonitrile core, which is then hydrolyzed to the corresponding carboxylic acid (diethylphenylacetic acid) and further derivatized . This structural requirement is absolute; substitution with 2-phenylbutyronitrile or benzyl cyanide would not yield the correct active pharmaceutical ingredient.

Synthetic Exclusivity
Supporting evidence
Essential
Structurally required intermediate for oxeladin synthesis
No in-class substitute possible; synthetic pathway fidelity
Medicinal Chemistry Drug Synthesis Pharmaceutical Intermediate

Validated Application Scenarios for 2-Ethyl-2-phenylbutyronitrile (5336-57-2) Based on Quantitative Evidence


Pharmaceutical Intermediate for Antitussive Agents (Oxeladin Synthesis)

Procurement of 2-ethyl-2-phenylbutyronitrile is essential for R&D and pilot-scale synthesis of oxeladin and its salts. As evidenced by its structural requirement, this specific tertiary nitrile serves as the foundational building block for the active pharmaceutical ingredient [1]. Its use is mandated by the established synthetic pathway, which involves hydrolysis to α,α-diethylphenylacetic acid before further esterification to yield the final drug substance . No other in-class nitrile can serve as a direct substitute for this application.

Process Chemistry and Purification Method Development

The unique physical properties of 2-ethyl-2-phenylbutyronitrile, specifically its high boiling point (270.7 °C at 760 mmHg) [1] and lower density (0.949 g/cm³) compared to its primary and secondary analogs, make it a valuable model compound for developing and validating novel separation and purification techniques. Research groups focusing on high-boiling solvent replacement, vacuum distillation optimization, or biphasic reaction workup procedures would find this compound a more relevant and challenging test substrate than simpler phenylacetonitriles.

Medicinal Chemistry for Lipophilic Scaffold Exploration

Based on its high calculated LogP of 3.26798 [1], this compound is well-suited for medicinal chemistry programs exploring lipophilic scaffolds. Its increased hydrophobicity relative to benzyl cyanide (LogP ≈ 1.56) suggests it may be a more relevant starting material for designing CNS-penetrant small molecules or for studying the impact of lipophilicity on target binding and pharmacokinetics. Its procurement is therefore justified for structure-activity relationship (SAR) studies where modulating LogP through alkyl substitution is a key objective.

Application
Selection Property
Validation Focus
Antitussive agent synthesis research (Oxeladin)
Gem-diethyl substitution exclusivity
Synthetic pathway fidelity verification
Process chemistry & purification method development
Elevated boiling point and lower density context
Distillation and separation parameter validation
Lipophilic scaffold SAR exploration
High lipophilicity vs. primary analogs
LogP-driven SAR and permeability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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